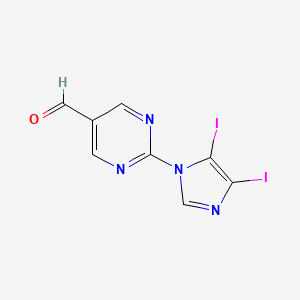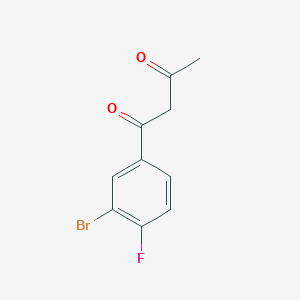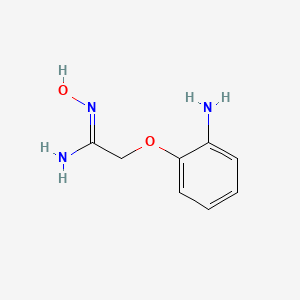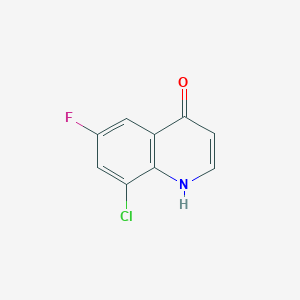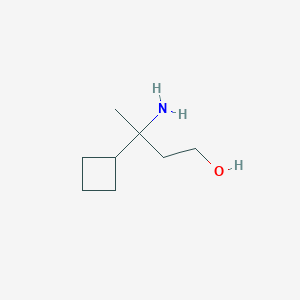
3-Amino-3-cyclobutylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-cyclobutylbutan-1-ol is an organic compound with the molecular formula C₈H₁₇NO It is a cyclobutyl-substituted amino alcohol, which means it contains both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a butane backbone with a cyclobutyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclobutylbutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as distillation and crystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-3-cyclobutylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of cyclobutyl halides.
Wissenschaftliche Forschungsanwendungen
3-Amino-3-cyclobutylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-3-cyclobutylbutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, making the compound of interest in pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
3-Amino-1-butanol: Lacks the cyclobutyl ring, making it less sterically hindered.
Cyclobutylamine: Contains only the amino group without the hydroxyl group.
Cyclobutanol: Contains only the hydroxyl group without the amino group.
Uniqueness: 3-Amino-3-cyclobutylbutan-1-ol is unique due to the presence of both the amino and hydroxyl groups on a cyclobutyl-substituted butane backbone. This combination of functional groups and the cyclobutyl ring structure provides distinct chemical and biological properties that are not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
3-amino-3-cyclobutylbutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(9,5-6-10)7-3-2-4-7/h7,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
IYHSBMMIYNDVQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)(C1CCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


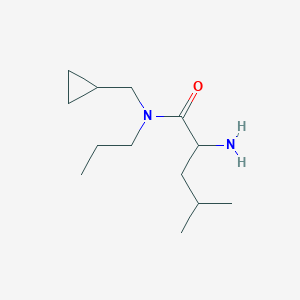

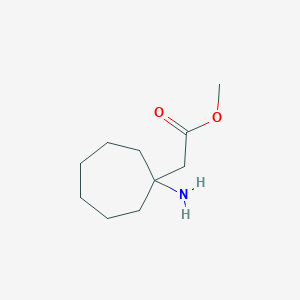
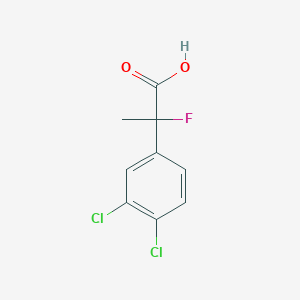
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B15273066.png)
